2-Nitropyridine-4-carbohydrazide (CAS 58481-05-3): Synthesis, Properties, and Applications in Kinase Inhibitor Development
2-Nitropyridine-4-carbohydrazide (CAS 58481-05-3): Synthesis, Properties, and Applications in Kinase Inhibitor Development
Introduction & Strategic Utility
2-Nitropyridine-4-carbohydrazide (CAS: 58481-05-3) is a highly versatile heterocyclic building block extensively utilized in advanced organic synthesis and medicinal chemistry[1]. Characterized by the presence of a strongly electron-withdrawing nitro group and a reactive carbohydrazide moiety, this compound serves as a critical intermediate in the development of complex pharmacophores[1]. Its most prominent application lies in the synthesis of highly selective kinase inhibitors, particularly targeting the Rho-associated protein kinase (ROCK) pathway, which is heavily implicated in fibrotic and autoimmune pathologies[2].
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical properties of 2-nitropyridine-4-carbohydrazide is essential for optimizing reaction conditions, solvent selection, and predicting its behavior during derivatization. The compound's structural dualism—combining an electrophilic nitro-aromatic ring with a nucleophilic hydrazide—dictates its broad reactivity profile[1].
| Parameter | Specification |
| CAS Number | 58481-05-3[1] |
| IUPAC Name | 2-nitropyridine-4-carbohydrazide[1] |
| Molecular Formula | C6H6N4O3[1] |
| Molecular Weight | 182.14 g/mol [1] |
| InChI Key | AEVNJSOYFOFWDU-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CN=C(C=C1C(=O)NN)[O-][1] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO)[1] |
Synthesis & Manufacturing Protocols
The synthesis of 2-nitropyridine-4-carbohydrazide demands precise control over reaction conditions to ensure high regioselectivity and to prevent the degradation of sensitive functional groups. Two primary methodologies are employed depending on precursor availability.
Method A: Acid-Mediated Deprotection of Boc-Hydrazine Precursors
Step-by-Step Protocol:
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Preparation: Dissolve 600 mg (2.13 mmol) of tert-butyl 2-(2-nitroisonicotinoyl)hydrazine-1-carboxylate in 10 mL of a hydrogen chloride/dioxane solution[2].
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Reaction: Stir the resulting solution continuously overnight at room temperature[2].
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Isolation: Collect the precipitated solids by vacuum filtration[2].
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Yield: This process typically provides approximately 300 mg (77% yield) of 2-nitropyridine-4-carbohydrazide hydrochloride as a high-purity white solid[2].
Causality & Self-Validation: The choice of HCl in dioxane provides a strictly anhydrous, highly acidic environment. This ensures the rapid protonation and cleavage of the tert-butyloxycarbonyl (Boc) group without hydrolyzing the sensitive carbohydrazide bond[2]. The reaction is inherently self-validating: the Boc-protected starting material is highly soluble in dioxane, whereas the resulting hydrochloride salt of the product is insoluble. The progressive formation of a white precipitate serves as a reliable visual indicator of reaction completion, allowing for high-purity isolation via simple filtration rather than requiring resource-intensive column chromatography[2].
Figure 1: Acid-mediated deprotection workflow for 2-Nitropyridine-4-carbohydrazide synthesis.
Method B: Directed Nitration and Hydrazinolysis
Step-by-Step Protocol:
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Nitration: Treat pyridine-4-carboxylic acid derivatives with a nitrating mixture (HNO3/H2SO4) under strictly controlled low-temperature conditions[1].
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Hydrazinolysis: React the isolated 2-nitro intermediate with hydrazine hydrate in an organic solvent such as ethanol or methanol[1].
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Reflux: Elevate the temperature to reflux to ensure complete conversion to the carbohydrazide[1].
Causality & Self-Validation: The nitro group acts as a strong electron-withdrawing moiety, deactivating the pyridine ring but directing nucleophilic attack[1]. Low temperatures during nitration are critical to prevent runaway exothermic over-nitration and oxidative degradation[1]. During hydrazinolysis, reflux conditions are employed to overcome the activation energy barrier of the condensation reaction. The nucleophilic hydrazine attacks the carbonyl carbon, displacing the leaving group. The use of alcoholic solvents ensures both reactants remain in solution while facilitating the crystallization of the final carbohydrazide upon cooling, providing a self-validating purification step[1].
Pharmacological Applications: ROCK Kinase Inhibition
The RhoA/ROCK Signaling Axis
Rho-associated protein kinase (ROCK) is a serine-threonine kinase that exists in two isoforms: ROCK1 and ROCK2[2]. It acts as a primary downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling pathway is fundamentally involved in actin cytoskeleton organization, cell migration, and smooth muscle contraction[2]. Dysregulation of this pathway is a hallmark of fibrotic disorders (such as scleroderma, pulmonary fibrosis, and liver fibrosis) and various autoimmune conditions[2].
2-Nitropyridine-4-carbohydrazide serves as a critical pharmacophore building block in the synthesis of indazolyl thiadiazolamines[2]. These derivatives are engineered to be highly selective inhibitors of ROCK2 over ROCK1[2]. Selective ROCK2 inhibition is therapeutically advantageous because it suppresses aberrant fibrotic and inflammatory responses while sparing the essential physiological functions mediated by ROCK1, thereby significantly widening the therapeutic window[2].
Figure 2: RhoA/ROCK signaling pathway and selective ROCK2 inhibition by derived compounds.
Synthesis of Indazolyl Thiadiazolamines (Derivatization)
Step-by-Step Protocol:
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Coupling: Dissolve 500 mg (2.75 mmol) of 2-nitropyridine-4-carbohydrazide in 20 mL of dichloromethane (DCM)[2]. Add 756 mg (2.74 mmol) of tert-butyl 5-isothiocyanato-1H-indazole-1-carboxylate[2].
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Intermediate Formation: Stir the mixture overnight at room temperature[2].
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Cyclization: Add 2 mL of 98% sulfuric acid (H2SO4) directly to the reaction mixture[2].
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Final Maturation: Stir the resulting solution overnight at room temperature[2].
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Isolation: Neutralize the mixture and filter to obtain N-[5-(2-Nitropyridin-4-yl)-1,3,4-thiadiazol-2-yl]-1H-indazol-5-amine[2].
Causality & Self-Validation: The initial coupling step is performed at room temperature in DCM to allow the nucleophilic amine of the carbohydrazide to attack the electrophilic carbon of the isothiocyanate, forming a thiosemicarbazide intermediate[2]. Elevated temperatures are avoided here to prevent premature, undesired side reactions. The subsequent addition of 98% H2SO4 serves a dual purpose: it acts as a potent dehydrating agent to drive the intramolecular cyclization into the thermodynamically stable 1,3,4-thiadiazole ring, and it simultaneously cleaves the Boc protecting group on the indazole moiety[2]. This one-pot, two-step cascade is self-validating; the dissolution of the intermediate followed by a distinct color change signifies successful cyclization, streamlining the workflow and minimizing intermediate loss[2].
References[1] Title: Buy 2-Nitropyridine-4-carbohydrazide (EVT-13820737) | 58481-05-3
Source : evitachem.com URL :[2] Title : WO2016138335A1 - Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase and the treatment of disease Source : google.com (Google Patents) URL :
